molecular formula C28H34O4 B15165104 Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy- CAS No. 190843-91-5

Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy-

Cat. No.: B15165104
CAS No.: 190843-91-5
M. Wt: 434.6 g/mol
InChI Key: HCNVJZQQUTXOAD-UHFFFAOYSA-N
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Description

Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy- is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two tert-butyl groups at the 2 and 7 positions and four methoxy groups at the 4, 5, 9, and 10 positions. Pyrene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy- typically involves multi-step organic reactions. One common method includes the bromination of 2-tert-butylpyrene, followed by substitution reactions to introduce the methoxy groups. The reaction conditions often involve the use of iron(III) bromide as a catalyst to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy- undergoes various chemical reactions, including:

Scientific Research Applications

Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy- involves its interaction with molecular targets through its aromatic and methoxy groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in various applications. The specific pathways involved depend on the context in which the compound is used, such as in photophysical studies or biological interactions .

Comparison with Similar Compounds

Similar compounds to Pyrene, 2,7-bis(1,1-dimethylethyl)-4,5,9,10-tetramethoxy- include other pyrene derivatives like:

Properties

CAS No.

190843-91-5

Molecular Formula

C28H34O4

Molecular Weight

434.6 g/mol

IUPAC Name

2,7-ditert-butyl-4,5,9,10-tetramethoxypyrene

InChI

InChI=1S/C28H34O4/c1-27(2,3)15-11-17-21-18(12-15)24(30-8)26(32-10)20-14-16(28(4,5)6)13-19(22(20)21)25(31-9)23(17)29-7/h11-14H,1-10H3

InChI Key

HCNVJZQQUTXOAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C(=C(C4=CC(=CC(=C43)C(=C2OC)OC)C(C)(C)C)OC)OC

Origin of Product

United States

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